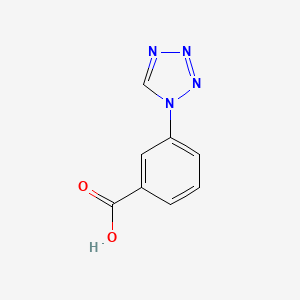

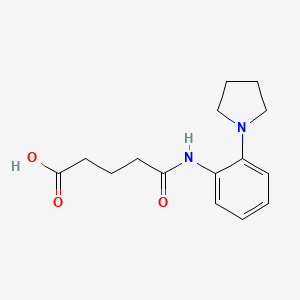

3-(1H-tetrazol-1-yl)benzoic acid

Overview

Description

3-(1H-tetrazol-1-yl)benzoic acid is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The tetrazole ring can exhibit tautomeric forms and has the ability to act as a hydrogen bond donor and acceptor, making it an interesting moiety for the development of various chemical frameworks and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. For instance, a one-pot, three-component synthesis approach has been described for the preparation of related tetrazole-containing compounds, which involves heating a mixture of tetrazine, aldehydes, and dimedone in the presence of a catalytic amount of p-toluenesulfonic acid under solvent-free conditions, yielding products in excellent yields . Although this method does not directly pertain to this compound, it provides insight into the synthetic strategies that can be employed for tetrazole derivatives.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which can participate in hydrogen bonding due to its proton donor and acceptor sites. X-ray crystallography has been used to determine the planar, symmetrical structure of a model tetrazole complex, highlighting the ability of tetrazoles to form stable noncovalent complexes . This structural feature is crucial for the formation of supramolecular assemblies and can influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Tetrazoles are known to engage in various chemical reactions due to their reactive nature. The tetrazole ring can act as a ligand in coordination chemistry, forming complexes with metals, as evidenced by the formation of cobalt(II) frameworks with mixed ligands, including tetrazole derivatives . These reactions are often pH-dependent and can lead to the formation of different framework structures with potential applications in sorption and catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The ionic nature and extended planarity of the tetrazole ring favor the formation of supramolecular stacks, which can be observed in both solid-state and solution . The ability to dissolve in a range of nonpolar organic solvents is also a notable property, which can be attributed to the presence of solubilizing groups in the tetrazole complexes. Furthermore, the regioselective C–N coupling reactions of tetrazoles, as demonstrated in the synthesis of 2-(2H-tetrazol-2-yl)benzoic acids, showcase the versatility of tetrazoles in organic synthesis .

Scientific Research Applications

Molecular Structure and Interactions

3-(1H-tetrazol-1-yl)benzoic acid and its derivatives have been studied for their unique molecular structures and interactions. For instance, a study on 4-(1H-tetrazol-5-yl)benzoic acid monohydrate revealed hydrogen-bonding and π–π stacking interactions, contributing to a three-dimensional network structure (Li et al., 2008). Such molecular arrangements are significant in understanding the chemical behavior and potential applications of these compounds.

Coordination Polymers and Spectral Studies

The compound has been utilized in the creation of coordination polymers. A study demonstrated the tuning of framework topologies in Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers by ligand modifications, highlighting the versatility of such compounds in creating varied molecular structures with different properties (Song et al., 2009).

Synthesis Methods

Research has also focused on developing efficient synthesis methods for tetrazol-benzoic acid derivatives. The preparation of 2-(2H-tetrazol-2-yl)benzoic acids via a regioselective Cu(I) catalyzed N2 arylation of tetrazole is an example of such efforts, showcasing the potential for creating a wide range of derivatives through various chemical reactions (Song et al., 2019).

Luminescent Sensors

The compound has applications as a luminescent sensor. A novel coordination polymer Zn(DMA)(TBA) demonstrated excellent selectivity and sensitivity for detecting aluminum ions and nitroaromatic explosives in aqueous solutions, indicating its potential as a functional fluorescent sensor (Zhang et al., 2017).

Magnetic Properties

Studies have also explored the magnetic properties of tetrazole-based compounds. For instance, cobalt tetrazolate magnets were synthesized, exhibiting interesting magnetic behaviors due to spin frustration in their complex structures (Yao et al., 2013).

Supramolecular Chemistry

The compound plays a role in supramolecular chemistry. Research on noncovalent complexes involving acidic tetrazoles highlighted the formation of supramolecular stacks, both in solid and solution states, due to the ionic nature and extended planarity of the tetrazole complexes' core (Kraft et al., 1999).

Mechanism of Action

Target of Action

Similar compounds in the tetrazole series have been reported to interact with various receptors and enzymes, such as the glucagon-like peptide-1 receptor (glp-1r) and ep4 receptor .

Mode of Action

Based on the properties of similar tetrazole compounds, it can be hypothesized that this compound may interact with its targets through hydrogen bonding or other non-covalent interactions .

Result of Action

Similar compounds in the tetrazole series have been reported to exhibit cytotoxic activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 3-(1H-tetrazol-1-yl)benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMKIYQHROFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353733 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204196-80-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)

![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)